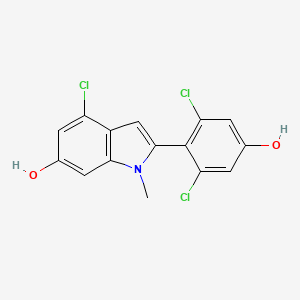
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol is a chemical compound with a unique structure that lends itself to diverse applications in scientific research.
Métodos De Preparación
The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol involves several steps, typically starting with the preparation of the indole core. The reaction conditions often include the use of chlorinating agents to introduce the chloro groups and hydroxylation reactions to add the hydroxyphenyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Análisis De Reacciones Químicas
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Common reagents for substitution reactions include halogenating agents, which can replace hydrogen atoms with halogen atoms. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol can be compared with other similar compounds, such as:
Indol-6-OL, 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethyl-: This compound has a similar structure but with an ethyl group instead of a methyl group, which may result in different chemical properties and applications.
4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol: Another similar compound with slight variations in its structure, leading to unique characteristics.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Propiedades
Número CAS |
83364-02-7 |
|---|---|
Fórmula molecular |
C15H10Cl3NO2 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol |
InChI |
InChI=1S/C15H10Cl3NO2/c1-19-13-5-8(21)2-10(16)9(13)6-14(19)15-11(17)3-7(20)4-12(15)18/h2-6,20-21H,1H3 |
Clave InChI |
JIZOOVJBLLJTPW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













